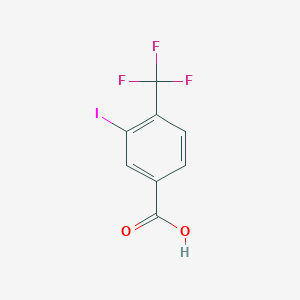

3-Iodo-4-(trifluoromethyl)benzoic acid

説明

3-Iodo-4-(trifluoromethyl)benzoic acid is a compound that belongs to the family of benzoic acids, characterized by the presence of an iodine atom and a trifluoromethyl group attached to the benzene ring. This structure is significant in the field of organic chemistry due to the unique reactivity of the iodine and trifluoromethyl groups, which can be utilized in various chemical transformations.

Synthesis Analysis

The synthesis of iodine-containing benzoic acids can be achieved using iodine/silver trifluoroacetate as an efficient iodinium donating reagent, as demonstrated in the preparation of a diiodo-containing benzoic acid derivative . Similarly, the trifluoromethylation of benzoic acids to introduce the trifluoromethyl group can be accomplished through nucleophilic substitution using TMSCF3 and anhydrides as activating agents . These methods provide a pathway for the synthesis of 3-iodo-4-(trifluoromethyl)benzoic acid by combining the appropriate iodination and trifluoromethylation techniques.

Molecular Structure Analysis

The molecular structure of iodine and trifluoromethyl-substituted benzoic acids can be characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . The presence of the iodine and trifluoromethyl groups can induce steric interactions that influence the orientation of substituents relative to the aromatic plane, as observed in the crystallographic studies of similar compounds .

Chemical Reactions Analysis

The reactivity of iodine(III) reagents derived from iodosylbenzoic acid, such as 3-[bis(trifluoroacetoxy)iodo]benzoic acid, has been explored, showing that these reagents can be recycled and the reduced form, 3-iodobenzoic acid, can be recovered from reaction mixtures . This suggests that 3-iodo-4-(trifluoromethyl)benzoic acid could potentially serve as a precursor for hypervalent iodine reagents with applications in organic synthesis.

Physical and Chemical Properties Analysis

The physical properties of benzoic acid derivatives with fluorinated substituents are of interest due to their potential to form ordered superstructures and exhibit unique phase behaviors, as seen in the study of a mesogen with a thermotropic cubic phase . The chemical properties of benzoic acids are also influenced by the presence of electron-withdrawing groups such as trifluoromethyl, which can affect acidity and reactivity .

科学的研究の応用

1. Recyclable Hypervalent Iodine Reagents

3-Iodo-4-(trifluoromethyl)benzoic acid is utilized in the development of new recyclable iodine(III) reagents. These reagents, derived from 3-iodosylbenzoic acid, are significant in organic synthesis for their ability to be recovered and reused, thus contributing to more sustainable chemical processes (Yusubov et al., 2008).

2. Thermodynamic Properties

The thermodynamic characteristics of 3-iodo-4-(trifluoromethyl)benzoic acid, including sublimation enthalpy and vapor pressure, have been extensively studied. Understanding these properties is crucial for predicting the compound's behavior under different conditions, which is essential for various applications in chemical engineering and materials science (Tan & Sabbah, 1994).

3. Continuous Flow Iodination

This chemical is also pivotal in the iodination of certain compounds under continuous flow conditions. The research in this area is focused on optimizing the production of specific regioisomers, which has significant implications for industrial-scale chemical synthesis (Dunn et al., 2018).

4. Role in Vicinal Halomethoxylation

It serves as a recyclable reagent in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. The ability to recycle these reagents enhances the efficiency and sustainability of these chemical processes (Yusubov et al., 2004).

5. Decarboxylative Trifluoromethylation

It's involved in the decarboxylative trifluoromethylation of benzoic acid derivatives. This method, notable for its mild and practical approach, uses environmentally friendly transformations at low temperatures (Wang et al., 2017).

6. Synthesis of Triiodoanisole

Research has also explored its use in the synthesis of triiodoanisole through a one-pot C–H iodination/ipso-iododecarboxylation reaction. This synthesis method is scalable and efficient, highlighting the compound’s role in producing useful chemical intermediates (Al‐Zoubi et al., 2015).

7. Trifluoromethylation Reactions

It is used in trifluoromethylation reactions of various aromatic and heteroaromatic compounds. This demonstrates its role in introducing trifluoromethyl groups into complex molecules, which is a valuable modification in many pharmaceuticals and agrochemicals (Mejía & Togni, 2012).

8. Spectral Analysis

The spectral behavior of 3-Iodo-4-(trifluoromethyl)benzoic acid has been investigated to understand intramolecular interactions between iodo and carboxyl functionalities. This knowledge is crucial for the development of new compounds with desired physical and chemical properties (Kolev et al., 2021).

9. Development of Novel Fluorescence Probes

It also plays a role in the development of novel fluorescence probes for detecting reactive oxygen species. Such probes are essential in biological and chemical research for understanding oxidative stress and related processes (Setsukinai et al., 2003).

Safety and Hazards

The safety information for 3-Iodo-4-(trifluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and ensuring adequate ventilation .

特性

IUPAC Name |

3-iodo-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJDSOAQPKABJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(trifluoromethyl)benzoic acid | |

CAS RN |

1034690-61-3 | |

| Record name | 3-Iodo-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)

![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)

![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2547319.png)